N'-(4-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide
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Description
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide, also known as CBBH, is a chemical compound that has been widely used in scientific research. It is a hydrazide derivative that has been synthesized through various methods.
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives have been identified as effective corrosion inhibitors for carbon steel in acidic solutions. Experimental studies have demonstrated that these compounds can significantly enhance corrosion resistance by adsorbing onto the steel surface through both physical and chemical interactions. The effectiveness of these inhibitors has been corroborated by various methods, including electrochemical impedance spectroscopy and potentiodynamic polarization techniques (Hu et al., 2016).
Synthesis of Heterocyclic Compounds
Benzothiazole derivatives serve as versatile building blocks for the synthesis of a wide range of heterocyclic compounds. Microwave-mediated synthesis techniques have been utilized to efficiently produce compounds such as pyrazolo[1,5-a]pyrimidines and [1,2,4]-triazolo[1,5-a]pyrimidines, demonstrating the adaptability of benzothiazole-based derivatives in constructing complex molecular architectures (Darweesh et al., 2016).
Fluorescent Probes and Imaging Applications
A novel Schiff base derived from benzothiazole has been developed as a "turn-on" fluorescent and chromogenic probe for CN− detection, showcasing a significant fluorescence increase and color change upon interaction. This probe has demonstrated potential for imaging applications in living cells and zebrafish, highlighting its utility in biological research and clinical diagnostics (Xu et al., 2017).
Antimicrobial and Antitumor Activities
Benzothiazole derivatives have been synthesized and evaluated for their antioxidant, antimicrobial, and antitumor properties. These compounds have shown promising activities against various bacterial and fungal strains, as well as specific cancer cell lines, indicating their potential as therapeutic agents. The structural diversity and functional adaptability of benzothiazole derivatives contribute to their effectiveness in these applications (Ahmad et al., 2010).
properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c1-21(2)11-8-6-10(7-9-11)15(22)19-20-16-18-14-12(17)4-3-5-13(14)23-16/h3-9H,1-2H3,(H,18,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCXYSRLFADZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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